1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Overview
Description
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid group and a dimethylphenyl substituent
Scientific Research Applications
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials with specific properties, such as polymers or catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with a suitable dicarbonyl compound, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common industrial methods may include the use of palladium-catalyzed coupling reactions and other advanced synthetic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-methyl ester: Similar structure but with a methyl ester group.
Uniqueness
1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-3-4-9(2)11(7-8)15-12(16)6-5-10(14-15)13(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNTYZHNCGYZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CCC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142717 | |
Record name | 1-(2,5-Dimethylphenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659069 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
733030-85-8 | |
Record name | 1-(2,5-Dimethylphenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733030-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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